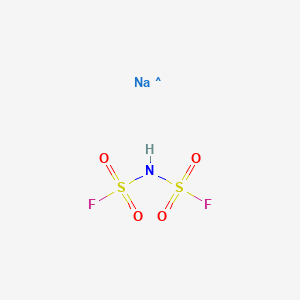
Imidodisulfuryl fluoride, sodium salt (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidodisulfuryl fluoride, sodium salt (1:1) is a chemical compound with the molecular formula F₂HNNaO₄S₂This compound is characterized by its solid physical form and a melting point range of 109.0-114.0°C . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of imidodisulfuryl fluoride, sodium salt (1:1) involves specific reaction conditions and reagents. One common method includes the reaction of fluorosulfonylamine with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Imidodisulfuryl fluoride, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound readily participates in substitution reactions, where the fluorosulfonyl groups can be replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Applications De Recherche Scientifique
Imidodisulfuryl fluoride, sodium salt (1:1) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of imidodisulfuryl fluoride, sodium salt (1:1) involves its interaction with molecular targets and pathways. The compound can act as a strong electrophile, reacting with nucleophiles in various chemical and biological systems. This reactivity is due to the presence of the fluorosulfonyl groups, which are highly reactive towards nucleophilic attack .
Comparaison Avec Des Composés Similaires
Imidodisulfuryl fluoride, sodium salt (1:1) can be compared with other similar compounds, such as:
Imidodisulfuryl fluoride, potassium salt (11): Similar in structure but with potassium instead of sodium.
Sodium bis(trifluoromethanesulfonyl)imide: Another compound with similar functional groups but different chemical properties. The uniqueness of imidodisulfuryl fluoride, sodium salt (1:1) lies in its specific reactivity and applications, which may differ from these similar compounds.
Propriétés
Formule moléculaire |
F2HNNaO4S2 |
|---|---|
Poids moléculaire |
204.13 g/mol |
InChI |
InChI=1S/F2HNO4S2.Na/c1-8(4,5)3-9(2,6)7;/h3H; |
Clé InChI |
SGQXDFPDRHIATB-UHFFFAOYSA-N |
SMILES canonique |
N(S(=O)(=O)F)S(=O)(=O)F.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate](/img/structure/B14779279.png)




![sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14779303.png)



![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)
![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)
![4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride](/img/structure/B14779352.png)
